Glycyl-L-prolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4,8H2,(H2,9,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENAFVMQJFJAGN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510197 | |

| Record name | Glycyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52208-82-9 | |

| Record name | Glycyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glycyl-L-prolinamide chemical structure and properties

An In-depth Technical Guide to Glycyl-L-prolinamide: Chemical Structure, Properties, and Applications

Introduction

This compound is a dipeptide derivative with significant potential in biochemical and pharmaceutical research. Structurally, it consists of a glycine residue linked to the amino group of L-prolinamide. L-prolinamide itself is the carboxamide derivative of the amino acid L-proline[1][2]. This modification of the C-terminus from a carboxylic acid to an amide group can significantly alter the molecule's physicochemical properties, such as its stability, solubility, and ability to cross biological membranes, as well as its biological activity.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is formed through a peptide bond between the carboxyl group of glycine and the amino group of L-prolinamide. The L-prolinamide component is characterized by a pyrrolidine ring, which imparts a unique conformational rigidity to the peptide backbone.

Key Identifiers:

-

IUPAC Name: (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide

-

Molecular Formula: C₇H₁₃N₃O₂

-

Molecular Weight: 171.21 g/mol

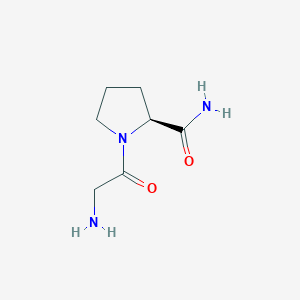

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are influenced by both the glycine and the L-prolinamide moieties. The presence of the amide group in place of a carboxylic acid is expected to increase its stability against enzymatic degradation by carboxypeptidases and alter its hydrogen bonding capacity.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₃N₃O₂ | Calculated |

| Molecular Weight | 171.21 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted, based on L-prolinamide[4][5] |

| Melting Point | 95-97 °C (for L-Prolinamide) | [1] The melting point of the dipeptide may differ. |

| Solubility | Soluble in water and polar organic solvents | Predicted, based on L-prolinamide's solubility in water and ethanol[1]. |

| Optical Activity | Optically active | Due to the L-proline chiral center. |

Synthesis and Characterization

The synthesis of this compound can be achieved through standard peptide coupling techniques. A common approach involves the coupling of an N-terminally protected glycine (e.g., Boc-Gly-OH or Z-Gly-OH) with L-prolinamide, followed by deprotection of the N-terminal group.

Experimental Protocol: Synthesis of this compound

-

Activation of N-protected Glycine: Dissolve N-Boc-glycine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., DCC/NHS or HATU) and stir at 0°C for 30 minutes.

-

Coupling Reaction: Add L-prolinamide to the reaction mixture and stir at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified Boc-Glycyl-L-prolinamide in a solution of trifluoroacetic acid in dichloromethane and stir for 1-2 hours.

-

Final Product Isolation: Remove the solvent under reduced pressure. The resulting product can be further purified by recrystallization or HPLC.

The synthesis of L-prolinamide itself is often carried out by reacting L-proline with methanolic ammonia or through a multi-step process involving the formation of an intermediate like L-proline methyl ester hydrochloride followed by amidation[6][7].

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized peptide, including the presence of the peptide bond and the integrity of the pyrrolidine ring. NMR can also be used to study the conformational isomers (cis/trans) around the Gly-Pro peptide bond[8].

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product[3][9].

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of this compound and for its purification. Chiral HPLC methods can be employed to determine the enantiomeric purity, ensuring the presence of the L-isomer of prolinamide[7][10].

Biological and Pharmaceutical Relevance

While specific biological activities of this compound are not extensively documented, the functions of its constituent parts and related dipeptides provide insights into its potential applications.

-

Drug Development Intermediate: L-prolinamide is a key intermediate in the synthesis of various pharmaceuticals, most notably the oral antidiabetic drug Vildagliptin[7][11]. The structural similarity of this compound suggests its potential as a precursor or building block in the synthesis of novel therapeutic agents.

-

Enzyme Substrate: The related dipeptide, Glycyl-L-proline, is a known substrate for prolidase, an enzyme involved in the breakdown and recycling of proteins[12][13]. This compound could potentially act as a substrate or inhibitor for prolidase or other dipeptidyl peptidases, making it a useful tool for studying these enzymes.

-

Neuroprotective Potential: Analogues of Glycyl-L-proline have been investigated for their neuroprotective effects[14][15]. Given that Glycyl-L-proline itself has shown anti-ischemic effects in the brain, this compound may possess similar or enhanced neuroprotective properties due to its modified C-terminus[12][13].

The workflow for investigating the neuroprotective potential of a novel dipeptide like this compound is illustrated below.

Caption: Workflow for assessing the neuroprotective potential of this compound.

Conclusion

This compound represents an intriguing molecule at the intersection of peptide chemistry and pharmaceutical sciences. Its unique structure, combining the simplicity of glycine with the conformational constraints of L-prolinamide, makes it a valuable subject for further research. While detailed studies on this specific dipeptide amide are emerging, the established roles of its precursors and analogues highlight its potential as a synthetic intermediate, a tool for enzymology, and a candidate for the development of novel therapeutics, particularly in the area of neuroprotection. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for future investigations into its chemical and biological properties.

References

-

National Institute of Standards and Technology. Glycyl-L-proline. NIST WebBook. [Link]

-

National Center for Biotechnology Information. Glycyl-L-proline | C7H12N2O3 | CID 3013625. PubChem. [Link]

- Google Patents.

-

LookChem. Cas 704-15-4, GLYCYL-L-PROLINE. [Link]

-

Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. [Link]

-

National Center for Biotechnology Information. L-Prolinamide | C5H10N2O | CID 111306. PubChem. [Link]

-

ResearchGate. Synthesis of isotopically labelled glycyl-L-prolyl-L-glutamic acid (Glypromate®) and derivatives | Request PDF. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Glycyl-L-Proline in Pharmaceutical Research and Development. [Link]

- Google Patents.

-

FooDB. Showing Compound Glycylproline (FDB022202). [Link]

-

PubMed. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. [Link]

- Google Patents. CN102180823A - Method for refining prolinamide.

- Google Patents.

-

Loba Chemie. L-PROLINAMIDE | Amino Acids & Derivatives | Article No. 05469. [Link]

- Google Patents.

-

HELIX Chromatography. HPLC Methods for analysis of Proline. [Link]

-

Impactfactor.org. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

-

ResearchGate. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline | Request PDF. [Link]

-

ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

-

Bruker. Quantification of glycosylated acute-phase proteins via NMR spectroscopy - 2023. [Link]

Sources

- 1. L-Prolinamide | 7531-52-4 [chemicalbook.com]

- 2. L-Prolinamide | C5H10N2O | CID 111306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycyl-L-proline [webbook.nist.gov]

- 4. CAS 7531-52-4: L-Prolinamide | CymitQuimica [cymitquimica.com]

- 5. L-Prolinamide | 7531-52-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. GLYCYL-L-PROLINE(704-15-4) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]

- 12. Cas 704-15-4,GLYCYL-L-PROLINE | lookchem [lookchem.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Gly-Pro-NH2: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characterization, and Potential Applications of Glycyl-Prolinamide

Introduction

H-Gly-Pro-NH2, also known as glycyl-prolinamide, is a dipeptide amide that has garnered interest within the scientific community for its potential applications in drug development and biochemical research. Composed of the amino acids glycine and proline, with a C-terminal amide group, this molecule possesses a unique structural conformation that influences its biological activity. This technical guide provides a comprehensive overview of H-Gly-Pro-NH2, detailing its chemical properties, synthesis, analytical characterization, and known biological significance, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

While a dedicated CAS number for H-Gly-Pro-NH2 is not readily found in major chemical databases, its fundamental properties can be accurately determined. The molecular formula for H-Gly-Pro-NH2 is C7H13N3O2, and its calculated molecular weight is approximately 171.20 g/mol . For reference, the closely related, non-amidated dipeptide, Glycyl-L-proline, has a CAS number of 704-15-4 and a molecular weight of 172.18 g/mol [1][2].

Core Molecular Attributes

A clear understanding of the fundamental physicochemical properties of H-Gly-Pro-NH2 is essential for its application in research and development. The following table summarizes its key molecular identifiers.

| Property | Value | Source |

| Systematic Name | (S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | - |

| Molecular Formula | C7H13N3O2 | Calculated |

| Molecular Weight | 171.20 g/mol | Calculated |

| Related CAS Number | 704-15-4 (for Glycyl-L-proline) | [1] |

Synthesis and Purification

The synthesis of H-Gly-Pro-NH2, like other small peptides, is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The choice of strategy often depends on the desired scale and purity of the final product.

Solution-Phase Synthesis Workflow

Solution-phase synthesis offers scalability and allows for the purification of intermediates at each step, ensuring high purity of the final product. A general workflow involves the coupling of protected amino acids followed by deprotection and amidation.

Experimental Protocol: Solution-Phase Synthesis

-

Activation of N-protected Glycine: N-protected glycine (e.g., Boc-Gly-OH or Fmoc-Gly-OH) is dissolved in a suitable organic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, is added to the solution to activate the carboxylic acid group.

-

Coupling Reaction: Proline amide (H-Pro-NH2) is added to the activated glycine solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of Protected Dipeptide: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed successively with dilute acid, base, and brine to remove unreacted starting materials and other impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the protected dipeptide, which can be further purified by column chromatography.

-

Deprotection: The protecting group on the N-terminus of the dipeptide is removed. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA). For an Fmoc group, a mild base like piperidine is used.

-

Final Purification: The final product, H-Gly-Pro-NH2, is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.

Analytical Characterization

To ensure the identity and purity of synthesized H-Gly-Pro-NH2, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of peptides. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%). The retention time of the peptide is a characteristic property under specific chromatographic conditions. The purity is determined by integrating the peak area of the desired peptide relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of H-Gly-Pro-NH2. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The expected monoisotopic mass for the protonated molecule [M+H]+ would be approximately 172.108 g/mol . Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by fragmenting the parent ion and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the glycine and proline residues, as well as the amide protons. The chemical shifts and coupling patterns of these signals can be used to confirm the structure of the dipeptide. In deuterated water (D2O), the exchangeable amide and amine protons may not be observed[3].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, further confirming its structure.

Biological Significance and Applications

While specific biological activities of H-Gly-Pro-NH2 are not extensively documented, peptides containing the Gly-Pro motif are known to be biologically active and have various applications.

Potential as a Neuromodulatory Agent

Glycine itself is an inhibitory neurotransmitter in the central nervous system, and proline-containing peptides are known to cross the blood-brain barrier. Therefore, H-Gly-Pro-NH2 may exhibit neuromodulatory effects and could be investigated for its potential in neurological research.

Role in Collagen Metabolism

The Gly-Pro sequence is a common motif in collagen, the most abundant protein in mammals. Dipeptides derived from collagen breakdown can have biological effects. H-Gly-Pro-NH2 could potentially play a role in signaling pathways related to collagen synthesis or degradation.

Drug Delivery and Development

The proline residue can impart resistance to enzymatic degradation, which is a desirable property for peptide-based drugs. The C-terminal amidation also generally increases the stability and bioavailability of peptides. These features make H-Gly-Pro-NH2 an interesting scaffold for the development of more stable and potent peptide analogs.

Conclusion

H-Gly-Pro-NH2 is a dipeptide amide with potential for further investigation in various scientific fields. While its specific biological roles are still being elucidated, its structural features suggest it could be a valuable tool in neuroscience, biochemistry, and drug discovery. The synthesis and characterization methods outlined in this guide provide a solid foundation for researchers to produce and validate this compound for their studies. Further research into the specific biological activities of H-Gly-Pro-NH2 is warranted to fully understand its potential applications.

References

-

Manasa Life Sciences. (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide. [Link]

-

Pharmaffiliates. CAS No : 96166-39-1 | Product Name : (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide. [Link]

-

PubChem. Glycyl-L-proline. [Link]

-

NovoPro Bioscience Inc. H-Gly-Pro-Arg-Pro-NH2 peptide. [Link]

-

Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra?. [Link]

- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

FooDB. Showing Compound Glycylproline (FDB022202). [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

Sources

Glycyl-L-proline vs. Glycyl-L-prolinamide: A Structural Modification with Profound Implications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of peptide and peptidomimetic research, seemingly minor structural alterations can precipitate major shifts in physicochemical properties, metabolic stability, and biological function. This technical guide provides an in-depth analysis of two closely related dipeptides: Glycyl-L-proline (Gly-Pro) and its C-terminally amidated counterpart, Glycyl-L-prolinamide (Gly-Pro-NH₂). While differing by only a single functional group—a carboxyl versus a carboxamide—these molecules present divergent profiles of significant interest to researchers in biochemistry, pharmacology, and drug development. This document elucidates these differences, grounded in fundamental chemical principles and supported by experimental evidence, to provide a comprehensive resource for the scientific community. We will explore the structural nuances, consequential physicochemical and biological distinctions, and the strategic synthesis and analytical methodologies required to work with these compounds.

The Decisive Structural Difference: Carboxylic Acid vs. Carboxamide

The foundational difference between Glycyl-L-proline and this compound lies at the C-terminus of the proline residue. Glycyl-L-proline terminates with a carboxylic acid (-COOH), whereas this compound terminates with a primary amide (-CONH₂). This seemingly subtle substitution of a hydroxyl group with an amino group is the lynchpin for all subsequent variations in their chemical and biological behavior.

At physiological pH (~7.4), the C-terminal carboxylic acid of Glycyl-L-proline is predominantly deprotonated, existing as a negatively charged carboxylate (-COO⁻). In contrast, the C-terminal amide of this compound remains neutral. This fundamental charge difference profoundly influences intermolecular interactions, solubility, and engagement with biological targets.

Physicochemical Consequences of C-Terminal Amidation

The conversion of the C-terminal acid to an amide induces a cascade of changes in the molecule's physicochemical properties. These differences are critical for experimental design, from selecting appropriate solvent systems to predicting pharmacokinetic behavior.

Acidity, Basicity, and Charge

-

Glycyl-L-proline : As a zwitterionic compound, it possesses two ionizable groups: the N-terminal amine (pKa ~8.1) and the C-terminal carboxylic acid (pKa ~3.6)[1]. Its isoelectric point (pI) is therefore acidic. The net negative charge at physiological pH makes it more hydrophilic.

-

This compound : Lacks the acidic C-terminal proton. Its only primary ionizable group is the N-terminal amine, making it a basic molecule that will carry a net positive charge at pH values below its pKa. The neutral amide group is a weaker hydrogen bond donor and acceptor compared to the charged carboxylate.

Polarity and Solubility

The removal of the C-terminal charge via amidation generally increases the hydrophobicity of a peptide[2]. Consequently, this compound is expected to be less polar and less soluble in aqueous media compared to Glycyl-L-proline, but more soluble in organic solvents. This has direct implications for its chromatographic behavior, where it would exhibit longer retention times on reversed-phase HPLC columns.

Conformational Effects

The C-terminal amide can participate in different intramolecular and intermolecular hydrogen bonding patterns than a carboxylate[2]. This can alter the conformational preferences of the peptide backbone, potentially influencing its ability to bind to receptors or enzyme active sites.

| Property | Glycyl-L-proline (Gly-Pro) | This compound (Gly-Pro-NH₂) | Rationale / Reference |

| Molecular Formula | C₇H₁₂N₂O₃[3] | C₇H₁₃N₃O₂ | Substitution of -OH with -NH₂ |

| Molecular Weight | 172.18 g/mol [3] | 171.20 g/mol | Difference of O vs. NH |

| C-Terminal pKa | ~3.6[1] | Not Applicable | Amides are not acidic |

| Charge at pH 7.4 | -1 (Net) | Neutral (C-terminus) | Deprotonation of COOH vs. neutral CONH₂ |

| Polarity | Higher | Lower | Removal of charged group increases hydrophobicity[2] |

| H-Bond Donors | 2 (N-H, O-H) | 3 (N-H, N-H₂) | Amide group has two protons |

| H-Bond Acceptors | 4 (C=O, C=O, O⁻) | 3 (C=O, C=O) | Carboxylate oxygens are strong acceptors |

Divergent Biological and Pharmacological Profiles

The structural and physicochemical differences translate directly into distinct biological activities and metabolic fates.

Metabolic Stability and Enzymatic Recognition

This is perhaps the most significant area of divergence.

-

Glycyl-L-proline is the canonical substrate for the cytosolic enzyme Prolidase (PEPD) [4][5]. Prolidase is the only human enzyme capable of cleaving dipeptides with a C-terminal proline or hydroxyproline[6]. It plays a critical role in the final stages of collagen catabolism by recycling proline[6]. The enzyme's active site specifically recognizes the free C-terminal carboxylate of the proline residue for hydrolysis[7][8].

-

This compound , lacking this free carboxylate, is predicted to be a poor substrate for Prolidase and thus resistant to its cleavage activity. C-terminal amidation is a well-established strategy in drug development to increase the metabolic stability and plasma half-life of therapeutic peptides by protecting them from degradation by carboxypeptidases[2][9]. While resistant to Prolidase, it may be susceptible to other, less specific amidases or endopeptidases.

Pharmacokinetics and Bioavailability

Unmodified peptides like Gly-Pro are often characterized by short plasma half-lives and poor oral bioavailability due to enzymatic degradation and low permeability[10]. By enhancing metabolic stability, the C-terminal amide of Gly-Pro-NH₂ would be expected to confer a longer pharmacokinetic half-life[2]. Furthermore, the increased lipophilicity from neutralizing the C-terminal charge may enhance its ability to cross biological membranes, potentially improving bioavailability.

Receptor Binding and Biological Activity

For many bioactive peptides, the C-terminal carboxylate is a key pharmacophore for receptor interaction. In such cases, amidation could abolish activity. Conversely, for other peptides, the amide may better mimic a native peptide bond within a larger protein, potentially increasing receptor affinity and biological activity[2]. The tripeptide amide glycyl-prolyl-glycinamide (GPG-amide), for instance, acts as an antiretroviral prodrug, highlighting the therapeutic potential of amidated peptides[11]. Any potential bioactivity of Gly-Pro-NH₂ would need to be determined empirically, but it would be anticipated to be distinct from that of Gly-Pro, which is primarily known for its role in collagen metabolism and its anti-ischemic effects[4].

Synthesis Strategies: A Tale of Two Resins

Both dipeptides can be synthesized using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies[12][13]. SPPS is generally preferred for its efficiency and ease of purification. The critical difference in synthesizing the two molecules via Fmoc-based SPPS lies in the choice of the solid support (resin).

Protocol 4.1: Solid-Phase Synthesis of Glycyl-L-proline

-

Principle: The C-terminal proline is anchored to a resin via an ester linkage that is sensitive to strong acid (e.g., trifluoroacetic acid, TFA), which cleaves the bond to yield a free carboxylic acid.

-

Chosen Resin: Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin . 2-CTC resin is often preferred as it allows for cleavage under very mild acidic conditions, preserving acid-sensitive side chains[14].

-

Methodology:

-

Resin Swelling: Swell the Wang or 2-CTC resin in dichloromethane (DCM).

-

First Amino Acid Loading: Anchor Fmoc-Pro-OH to the resin. For Wang resin, this typically requires activation with a carbodiimide like DIC and a catalyst like DMAP. For 2-CTC resin, the amino acid is added with a hindered base like DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group from proline using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the free amine of the resin-bound proline using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), to cleave the peptide from the resin and remove any side-chain protecting groups. This releases the final product as Glycyl-L-proline.

-

Purification: Purify the crude peptide using preparative reversed-phase HPLC.

-

Protocol 4.2: Solid-Phase Synthesis of this compound

-

Principle: An amide-generating resin is used. The linker is designed to be cleaved by strong acid, releasing the C-terminus as a primary amide.

-

Chosen Resin: Rink Amide Resin or Sieber Amide Resin [15]. The Rink Amide resin is common for Fmoc chemistry.

-

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DCM. The resin typically comes with the Fmoc group attached to the linker; this must be removed first with 20% piperidine in DMF to expose the free amine linker.

-

First Amino Acid Coupling: Couple Fmoc-Pro-OH to the deprotected linker on the resin using a standard coupling agent like HBTU/DIPEA.

-

Fmoc Deprotection: Remove the Fmoc group from proline using 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the free amine of the resin-bound proline.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection: Treat the resin with a 95% TFA cleavage cocktail. The acid cleaves the linker in such a way that the peptide is released with a C-terminal amide.

-

Purification: Purify the crude this compound using preparative reversed-phase HPLC.

-

Analytical Differentiation: A Practical Workflow

Distinguishing between Glycyl-L-proline and this compound is straightforward using standard analytical techniques, primarily HPLC and mass spectrometry (MS)[16][17][18].

Protocol 5.1: UPLC-MS Analysis

-

Objective: To separate the two compounds and confirm their identity by mass.

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Methodology:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5-10 minutes.

-

Detection (UPLC): UV detection at 214 nm.

-

Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan for the expected m/z values.

-

-

Expected Results:

-

Retention Time: this compound, being less polar, will have a longer retention time than Glycyl-L-proline.

-

Mass Spectrometry: The compounds will be clearly distinguished by their exact mass.

-

Glycyl-L-proline: Expected [M+H]⁺ = 173.0866 m/z.

-

This compound: Expected [M+H]⁺ = 172.0975 m/z.

-

-

Conclusion for the Research Professional

The distinction between Glycyl-L-proline and this compound serves as a powerful case study in peptide chemistry. A single, targeted modification at the C-terminus fundamentally alters the molecule's charge, polarity, metabolic stability, and, consequently, its entire pharmacokinetic and pharmacodynamic potential.

-

For the Biochemist and Enzymologist: Glycyl-L-proline is a vital tool for studying Prolidase activity and collagen metabolism. This compound, as a predicted non-substrate, can serve as an excellent negative control in such assays.

-

For the Medicinal Chemist and Drug Developer: C-terminal amidation is a key strategy in the peptide drug design toolkit. The transformation of a metabolically labile dipeptide into a more stable analogue illustrates a foundational principle for enhancing the drug-like properties of peptide leads. While Gly-Pro itself may not be a therapeutic, the principles governing its amidation are directly applicable to more complex peptide drug candidates.

Understanding the causality—from the structural change of the functional group to the cascading effects on physicochemical and biological properties—is essential for the rational design of experiments and the development of novel peptide-based therapeutics.

References

-

Loba Chemie. (n.d.). L-PROLINAMIDE. Retrieved February 3, 2026, from [Link]

-

Pharmaffiliates. (n.d.). L-Prolinamide | CAS No: 7531-52-4. Retrieved February 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Glycyl-L-Proline in Pharmaceutical Research and Development. Retrieved February 3, 2026, from [Link]

-

Synthonix, Inc. (n.d.). L-Prolinamide | 7531-52-4. Retrieved February 3, 2026, from [Link]

-

Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Available at: [Link]

-

PubChem. (n.d.). Glycyl-L-proline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

von St-George, S., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 624. Available at: [Link]

-

Gentilucci, L., et al. (2010). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Medicinal Chemistry, 17(21), 2264-2289. Available at: [Link]

-

Wilk, P., et al. (2017). Substrate specificity and reaction mechanism of human prolidase. The FEBS Journal, 284(13), 2073-2091. Available at: [Link]

- Breipohl, G., et al. (1993). Derivatives of l-proline, their preparation and their biological uses. U.S. Patent No. 5,212,158. Washington, DC: U.S. Patent and Trademark Office.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026, from [Link]

-

Fagerberg, U., et al. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 835-848. Available at: [Link]

-

FooDB. (2011). Showing Compound Glycylproline (FDB022202). Retrieved February 3, 2026, from [Link]

-

Zicker, A., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 624. Available at: [Link]

-

JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved February 3, 2026, from [Link]

-

Bickerdike, M., et al. (2009). NNZ-2566: A Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke. Journal of the Neurological Sciences, 277(1-2), 86-91. Available at: [Link]

-

van der Vliet, A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository. Available at: [Link]

-

Wang, Y., et al. (2024). High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. Food Chemistry, 431, 137102. Available at: [Link]

-

Ayuk, E. L., et al. (2023). Pro-Gly Based Dipeptide Containing Sulphonamide Functionality, their Antidiabetic, Antioxidant, and Anti-inflammatory Activities. Journal of Molecular Structure, 1277, 134851. Available at: [Link]

-

Ajayaghosh, A., & Pillai, V. N. R. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(4), 315-324. Available at: [Link]

-

Vasanthakumar, G. R., et al. (2006). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 11(10), 834-841. Available at: [Link]

-

LibreTexts Biology. (2021). 3.1: Amino Acids and Peptides. Retrieved February 3, 2026, from [Link]

- Hebei Yipin Pharmaceutical Co., Ltd. (2021). Industrial preparation method of glycyl-L-glutamine. Chinese Patent No. CN112480208A.

-

Lupi, A., et al. (2020). Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism. International Journal of Molecular Sciences, 21(17), 6219. Available at: [Link]

-

de Souza, A. C. Z., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 10(38), 224-228. Available at: [Link]

-

Besio, R., et al. (2013). Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue. PLoS ONE, 8(3), e58792. Available at: [Link]

-

Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Method for preparing L-prolinamide and intermediate thereof. Chinese Patent No. CN102040683B. Available at: [Link]

-

JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved February 3, 2026, from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

Precision Health. (2021, March 29). Pharmacokinetics of Peptides and Proteins. YouTube. Available at: [Link]

-

Ronquist, G., et al. (2001). Glycine-Amide Is an Active Metabolite of the Antiretroviral Tripeptide Glycyl-Prolyl-Glycine-Amide. Antimicrobial Agents and Chemotherapy, 45(10), 2843-2847. Available at: [Link]

-

Mollica, A., et al. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2102, 1-13. Available at: [Link]

- Barlos, K., & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-28). Humana Press.

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved February 3, 2026, from [Link]

-

Tsai, H. Y., & Weber, S. G. (1990). Electrochemical detection of dipeptides and dipeptide amides. Journal of Chromatography B: Biomedical Sciences and Applications, 515, 451-457. Available at: [Link]

-

Surazynski, A., et al. (2021). PROLIDASE: A Review from Discovery to its Role in Health and Disease. Frontiers in Molecular Biosciences, 8, 723738. Available at: [Link]

-

Albericio, F., & Carpino, L. A. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Available at: [Link]

-

Wilce, M. C., et al. (1998). Structure and mechanism of a proline-specific aminopeptidase from Escherichia coli. Proceedings of the National Academy of Sciences, 95(11), 6071-6076. Available at: [Link]

-

Grasso, G., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Journal of Inorganic Biochemistry, 247, 112330. Available at: [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

Sources

- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyl-L-proline | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism [mdpi.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue | PLOS One [journals.plos.org]

- 9. jpt.com [jpt.com]

- 10. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycine-Amide Is an Active Metabolite of the Antiretroviral Tripeptide Glycyl-Prolyl-Glycine-Amide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl-L-prolinamide: A Stabilized Precursor for Neuroactive Glyproline Signaling

This guide provides a comprehensive technical analysis of Glycyl-L-prolinamide (H-Gly-Pro-NH₂) , positioning it as a critical stabilized precursor in the neuroactive "Glyproline" family.

While the endogenous tripeptide GPE (Gly-Pro-Glu) and the cyclic metabolite Cyclo(Gly-Pro) (cGP) are widely recognized for neuroprotection, This compound represents a strategic chemical entity. Its C-terminal amide modification alters pharmacokinetics, enhances resistance to carboxypeptidases, and facilitates the formation of the lipophilic, blood-brain barrier (BBB)-permeable cGP.

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

This compound is a dipeptide amide consisting of glycine and L-proline with an amidated C-terminus. Unlike its free acid counterpart (Gly-Pro-OH), the amide form serves as a kinetically distinct precursor . It is primarily utilized to generate Cyclo(Gly-Pro) (cGP) , a potent neuroactive diketopiperazine that modulates the Insulin-like Growth Factor-1 (IGF-1) axis.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-amino-N-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoacetamide (simplified: Glycyl-L-proline amide) |

| Sequence | H-Gly-Pro-NH₂ |

| Molecular Weight | ~171.19 g/mol |

| Key Feature | C-terminal Amide (-CONH₂) |

| Primary Role | Metabolic/Synthetic Precursor to Cyclo(Gly-Pro) |

| Solubility | Highly soluble in water; moderate solubility in lower alcohols.[1] |

Mechanism of Action: The Precursor Strategy

The neurobiological utility of this compound lies in its metabolic fate. It acts as a "prodrug" or "pro-metabolite" that overcomes the stability limitations of linear peptides.

The Cyclization Pathway

Linear dipeptides like Gly-Pro are susceptible to rapid degradation. However, the amide form (Gly-Pro-NH₂) exhibits a higher propensity for intramolecular cyclization to form Cyclo(Gly-Pro) (cGP) . This cyclization is thermodynamically favored and can occur spontaneously under physiological conditions or be catalyzed enzymatically.

-

Step 1: this compound resists C-terminal degradation by carboxypeptidases.

-

Step 2: The N-terminal amine attacks the C-terminal carbonyl.

-

Step 3: Ammonia is released, forming the diketopiperazine ring (cGP).

-

Step 4: cGP crosses the BBB via passive diffusion (due to high lipophilicity) and exerts neuroprotective effects.

Modulation of the IGF-1 Axis

Once converted to cGP, the molecule acts as a competitive antagonist for IGFBP-3 (IGF Binding Protein 3).[1][2]

-

Normal State: IGF-1 is sequestered by IGFBP-3, limiting its bioavailability.

-

Result: IGF-1 is displaced and released into the free, bioactive pool.

-

Downstream: Free IGF-1 activates IGF-1R, triggering the PI3K/Akt and MAPK/ERK pathways, leading to neurogenesis, synaptic remodeling, and inhibition of apoptosis.

Visualization: Metabolic & Signaling Pathway

Caption: The metabolic trajectory of this compound, converting to the lipophilic cGP to cross the BBB and modulate IGF-1 bioavailability.

Pharmacokinetics & Stability Profile

The amide modification confers distinct advantages over the free acid form.

| Parameter | Glycyl-L-proline (Free Acid) | This compound (Amide) | Cyclo(Gly-Pro) (Metabolite) |

| Proteolytic Stability | Low (Susceptible to prolidases) | Moderate (Resistant to carboxypeptidases) | High (Resistant to most proteases) |

| BBB Permeability | Low (Requires transporters like PEPT2) | Moderate (Amide increases lipophilicity) | High (Passive diffusion) |

| Primary Fate | Rapid hydrolysis or excretion | Cyclization to cGP | Bioactive effector |

| Half-life (Plasma) | < 5 minutes | Est. 15–30 minutes (conversion dependent) | > 3 hours |

Experimental Protocols

Synthesis of this compound

Objective: Produce high-purity (>98%) Gly-Pro-NH₂ for biological assays.

Reagents: Boc-Gly-OH, H-Pro-NH₂ (HCl salt), EDC·HCl, HOBt, DIPEA, DCM, TFA.

Protocol:

-

Coupling: Dissolve Boc-Gly-OH (1.0 eq) and H-Pro-NH₂·HCl (1.0 eq) in DCM. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Add DIPEA (3.0 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–16 hours under nitrogen.

-

Workup: Wash organic layer with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield Boc-Gly-Pro-NH₂.

-

Deprotection: Dissolve intermediate in DCM/TFA (1:1 v/v) and stir for 1 hour.

-

Purification: Evaporate solvent. Precipitate with cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ = 172.1).

In Vitro Cyclization Assay

Objective: Quantify the conversion rate of Gly-Pro-NH₂ to cGP under physiological conditions.

-

Preparation: Dissolve Gly-Pro-NH₂ (1 mM) in PBS (pH 7.4) or artificial cerebrospinal fluid (aCSF).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min.

-

Quenching: Add 50 µL ice-cold acetonitrile (with internal standard, e.g., deuterated cGP).

-

Analysis: Analyze via LC-MS/MS.

-

Monitor: Decay of Gly-Pro-NH₂ (m/z 172 > 70) and appearance of cGP (m/z 155 > 70).

-

Calculation: Plot concentration vs. time to determine the rate constant (

) of cyclization.

-

Neuroprotection Assay (SH-SY5Y Model)

Objective: Assess neuroprotective efficacy against glutamate excitotoxicity.

-

Culture: Seed SH-SY5Y neuronal cells in 96-well plates (10,000 cells/well). Differentiate with Retinoic Acid (10 µM) for 5 days.

-

Pre-treatment: Treat cells with Gly-Pro-NH₂ (10–100 µM) for 2 hours.

-

Control: Vehicle (PBS).

-

Positive Control: IGF-1 (10 nM) or cGP (10 µM).

-

-

Insult: Add L-Glutamate (50 mM) to induce excitotoxicity. Incubate for 24 hours.

-

Readout: Measure cell viability using MTT or CCK-8 assay.

-

Expectation: Gly-Pro-NH₂ should restore viability in a dose-dependent manner, correlating with its conversion to cGP.

Visualization: Experimental Workflow

Caption: Workflow for synthesizing this compound and validating its neuroprotective activity in vitro.

Challenges & Future Directions

-

Spontaneous Cyclization during Storage: The primary challenge with Gly-Pro-NH₂ is its tendency to cyclize to cGP even in solid state if exposed to moisture/heat. Storage at -20°C in desiccated conditions is mandatory.

-

Bioequivalence: Researchers must distinguish whether observed effects are due to the precursor itself or the cGP metabolite. Using non-cyclizable analogs (e.g., N-methylated amides) as negative controls is recommended.

-

Formulation: For drug development, formulation as a dry powder for reconstitution or encapsulation in liposomes can prevent premature cyclization before administration.

References

-

Guan, J., et al. (2014). Cyclic glycine-proline (cGP) regulates IGF-1 homeostasis by inhibiting IGF-1 binding to IGFBP-3.[1][2] Scientific Reports. Link

-

Samsudin, F., et al. (2016). Cyclic dipeptides from marine organisms: A review of their synthesis and biological functions. Marine Drugs. Link

-

Gudasheva, T. A., et al. (2018). Cycloprolylglycine: A novel endogenous neuroprotective peptide. Bulletin of Experimental Biology and Medicine. Link

-

Minicozzi, V., et al. (2019). pH-dependent stability of proline-rich peptides and their implications in drug design. Journal of Peptide Science. Link

-

Ashpole, N. M., et al. (2015). IGF-1 neuroprotection against glutamate-induced excitotoxicity. Growth Hormone & IGF Research.[2] Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Gly-Pro Amide Bonds

This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of the Glycyl-Proline (Gly-Pro) amide bond. Intended for researchers, scientists, and professionals in drug development, this document delves into the unique conformational energetics of the prolyl bond, the factors influencing its isomerization, and the state-of-the-art methodologies for its characterization. Our focus is to blend theoretical underpinnings with practical, field-proven insights to empower your research and development endeavors.

The Prolyl Anomaly: A Unique Conformational Landscape

Unlike the other 19 proteinogenic amino acids, the side chain of proline is covalently bonded to its backbone nitrogen atom, forming a rigid five-membered pyrrolidine ring. This fundamental structural constraint has profound implications for the thermodynamics of the preceding peptide bond (the Xaa-Pro bond), in this case, the Gly-Pro linkage.

While typical peptide bonds overwhelmingly favor the trans conformation (ω ≈ 180°) due to severe steric clashes between adjacent Cα atoms in the cis form (ω ≈ 0°), the prolyl bond is different.[1] The cyclic nature of proline reduces the steric penalty for the cis conformation, making the energy difference between the cis and trans isomers significantly smaller.[1][2] For a non-prolyl peptide bond, the energy difference is substantial, rendering the cis form exceedingly rare (≈0.03% of occurrences in folded proteins).[3] In contrast, the Xaa-Pro bond has a much lower energy difference, with the cis isomer being only about 2 kcal/mol higher in energy, allowing it to be significantly populated (5-7% in the Protein Data Bank).[1][4]

This facile isomerization is not merely a chemical curiosity; it is a critical, rate-limiting step in protein folding and a functional "molecular switch" in numerous biological processes.[5][6][7] Understanding the thermodynamic stability of the Gly-Pro bond is therefore paramount for protein engineering, stability analysis, and rational drug design.

Thermodynamics of Gly-Pro cis/trans Isomerization

The equilibrium between the cis and trans conformations is governed by the Gibbs free energy difference (ΔG°) between the two states. This value is a composite of enthalpic (ΔH°) and entropic (ΔS°) contributions.

ΔG° = ΔH° - TΔS°

Experimental and computational studies have elucidated that the thermodynamic preference for the trans isomer of prolyl peptide bonds is almost entirely driven by enthalpy.[8] In a study using 13C NMR on Ac-Gly-Pro-OMe, the entropic contribution to the free energy difference was found to be negligible in both aqueous and aprotic solvents.[8]

The instability of the cis isomer in Gly-Pro arises primarily from changes in electrostatic energy due to the restricted rotation around the N-Cα bond of proline.[9] Interestingly, entropy contributes less to the instability of the cis Gly-Pro bond (about 0.5 kcal/mol) compared to a Gly-Gly bond (about 1.5 kcal/mol), further highlighting the unique nature of the prolyl linkage.[9]

Diagram: Gly-Pro cis/trans Isomerization Equilibrium

Caption: The thermodynamic equilibrium between the more stable trans and the less stable cis Gly-Pro conformers.

Quantitative Thermodynamic Parameters

The following table summarizes representative thermodynamic data for prolyl bond isomerization. It is critical to note that these values are highly dependent on the specific peptide sequence, solvent, and temperature.

| Peptide Context | Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°298K (kcal/mol) | cis Population (%) | Source |

| Ac-Gly-Pro-OMe | Aqueous Buffer | -0.46 ± 0.05 | -0.3 ± 0.2 | -0.37 | ≈ 45% | [10] |

| Ac-Gly-Pro-OMe | Dioxane | -1.04 ± 0.02 | -1.0 ± 0.1 | -0.74 | ≈ 22% | [10] |

| Leu-Pro (zwitterionic) | Water | - | - | +0.5 | >50% (cis favored) | [11] |

| Gly-Pro (calculated) | Nonpolar | - | - | - | ≈ 4% | [9] |

Note: Negative ΔH° and ΔG° values indicate the trans isomer is favored.

Key Factors Modulating Gly-Pro Stability

The delicate energetic balance between the cis and trans isomers is readily perturbed by several factors. A thorough understanding of these influences is essential for predicting and engineering protein behavior.

-

Adjacent Residues: The identity of the residue preceding proline (Xaa) has a significant effect. Aromatic residues (e.g., Phe, Tyr) N-terminal to proline can stabilize the cis conformation through favorable CH/π interactions between the aromatic ring and the proline ring.[11][12] Conversely, increasing the steric bulk of the N-terminal residue, such as from an acetyl cap to a Glycine, favors the trans conformation.[12]

-

Solvent Environment: Solvent polarity plays a crucial role. The relative stability of the trans isomer is generally greater in polar, aqueous environments compared to nonpolar solvents like dioxane.[10] Increased solvent polarity can also increase the energy barrier to rotation, slowing the isomerization rate.[13]

-

Proline Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations: Cγ-exo (down) and Cγ-endo (up). There is a strong correlation between the pucker of the ring and the isomeric state of the preceding peptide bond. Proline residues with a cis preceding bond preferentially adopt a down puckering conformation.[14]

-

Electronic Effects: Beyond simple sterics, subtle electronic effects contribute to conformational preference. An n→π* interaction, a type of hyperconjugation between the lone pair (n) of a peptide bond oxygen (Oi-1) and the antibonding orbital (π*) of the subsequent carbonyl carbon (C'i), has been shown to stabilize the trans conformation.[3]

Diagram: Factors Influencing Gly-Pro Equilibrium

Caption: A summary of the primary physical and chemical factors that modulate the Gly-Pro amide bond equilibrium.

Methodologies for Characterization

Accurately characterizing the thermodynamics of Gly-Pro bonds requires a combination of experimental and computational techniques. As a Senior Application Scientist, I emphasize that the choice of method must align with the specific research question, whether it's determining equilibrium populations, measuring isomerization kinetics, or modeling the transition state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and direct method for studying cis/trans isomerization in solution.[15] Because the isomerization is slow on the NMR timescale (10⁻³–10⁻² s⁻¹), distinct sets of resonance peaks appear for the cis and trans isomers for proline and its neighboring residues.[15]

Protocol: Quantitative Analysis of cis/trans Ratio by 2D 1H-1H NOESY

This protocol outlines the essential steps for determining the isomeric ratio using Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space proton-proton proximity.

-

Sample Preparation:

-

Dissolve the Gly-Pro containing peptide in the desired buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Adjust pH to the desired value. From a practical standpoint, ensure the pH is stable and accurately measured, as it can influence the equilibrium.[11]

-

-

NMR Data Acquisition:

-

Acquire data on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity.

-

Perform standard 1D ¹H experiments to identify the spectral regions of interest.

-

Set up a 2D ¹H-¹H NOESY experiment. A critical experimental parameter is the mixing time (τₘ). Use a mixing time of 200-400 ms, which is typically sufficient to observe the key cross-peaks without significant spin diffusion.

-

Acquire the data at a constant, precisely controlled temperature (e.g., 298 K).

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Identify the diagnostic Hα(Gly)-Hα(Pro) cross-peak. In the trans isomer, these protons are close in space (≈2.2 Å), yielding a strong NOE cross-peak. In the cis isomer, they are much farther apart (>3.0 Å), resulting in a very weak or absent cross-peak.

-

Conversely, the Hα(Gly)-Hδ(Pro) cross-peak is characteristic of the cis isomer.

-

Integrate the volume of well-resolved diagonal peaks or specific cross-peaks corresponding to each isomer.

-

The ratio of the integrals directly corresponds to the molar ratio of the trans to cis isomers. K(t/c) = Integral(trans) / Integral(cis).

-

-

Self-Validation and Trustworthiness:

-

Confirm assignments using a 2D TOCSY experiment, which reveals through-bond scalar couplings within a spin system.

-

For more robust quantification, use the difference in ¹³C chemical shifts of the Pro Cβ and Cγ carbons, which is a highly reliable indicator of the isomeric state.[15] This often requires ¹³C-labeled samples for peptides or advanced experiments on unlabeled samples.

-

Computational Modeling

Molecular dynamics (MD) simulations provide invaluable atomistic insight into the isomerization pathway and energy landscape, complementing experimental data.

Workflow: Constrained MD Simulation of Isomerization

-

System Setup: Build the initial structure of the Gly-Pro peptide in both cis and trans conformations using software like PyMOL or Maestro. Solvate the peptide in an explicit water box (e.g., TIP3P) with appropriate counter-ions to neutralize the system.

-

Force Field Selection: Choose a modern force field (e.g., AMBER, CHARMM) that accurately represents peptide energetics.

-

Equilibration: Perform energy minimization followed by a series of NVT (constant volume) and NPT (constant pressure) equilibration runs to relax the system and bring it to the target temperature and pressure.

-

Constrained Simulation: To overcome the high energy barrier of isomerization within typical simulation timescales, apply a rotational constraint to the ω dihedral angle of the Gly-Pro bond.

-

Simulation Execution: Slowly rotate the ω angle from the starting conformation (e.g., 180°) to the target conformation (e.g., 0°) over the course of the simulation (e.g., at a rate of 0.2° per 2 ps).[16]

-

Analysis: Calculate the potential energy of the system at each step of the constrained rotation to generate a potential of mean force (PMF) profile. This profile reveals the energy landscape, including the relative stability of the isomers and the height of the activation barrier.

Diagram: Experimental & Computational Workflow

Caption: Integrated workflow combining experimental (NMR) and computational (MD) approaches to fully characterize Gly-Pro thermodynamics.

Biological & Pharmaceutical Relevance

The thermodynamic stability of the Gly-Pro bond is a cornerstone of protein structure and function, with direct implications for drug development.

-

Protein Folding: Prolyl isomerization is often the slowest step in the folding of proteins, acting as a kinetic bottleneck.[7] The unfolded state of a protein is a heterogeneous mixture of cis and trans isomers, and all prolyl bonds must adopt their correct native conformation for folding to complete.[7]

-

Biological Regulation: The cis/trans switch acts as a conformational trigger in signaling pathways, protein-protein interactions, and channel gating.[2][6] Enzymes known as peptidyl-prolyl isomerases (PPIases) catalyze this transition, highlighting its biological importance.[17]

-

Disease Mechanisms: Aberrant proline isomerization is implicated in protein misfolding diseases, such as dialysis-related amyloidosis where the isomerization of Pro32 in β2-microglobulin is thought to trigger amyloid assembly.[18]

-

Drug Design: For peptides and peptidomimetics, controlling the Gly-Pro bond conformation is critical. Stabilizing the bioactive conformation (either cis or trans) can lead to enhanced potency and stability. For example, trans-locked mimics of the Gly-Pro bond have been synthesized to enforce a specific conformation in collagen-like peptides.[19]

Conclusion

The Gly-Pro amide bond represents a fascinating and functionally critical deviation from the norms of peptide structure. Its thermodynamic stability is a finely tuned balance of steric, electronic, and environmental factors. For researchers in the life sciences, a deep, mechanistic understanding of this balance is not academic—it is a practical necessity. By leveraging the powerful combination of high-resolution NMR spectroscopy and sophisticated computational modeling, we can dissect, predict, and ultimately engineer the behavior of this molecular switch, paving the way for more stable biologics, effective therapeutics, and a more profound understanding of protein science.

References

-

Stewart, D. E., Sarkar, A., & Wampler, J. E. (1990). Stability of cis, trans, and nonplanar peptide groups. Journal of Molecular Biology, 214(1), 253-260. [Link]

-

Fischer, G. (2000). Chemical aspects of peptide bond isomerization. Chemical Society Reviews, 29(2), 119-127. [Link]

-

Galindo-Murillo, R., et al. (2014). Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. Journal of Chemical Theory and Computation, 10(6), 2581-2589. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability. Journal of the American Chemical Society, 127(44), 15923-15932. [Link]

-

Wedemeyer, W. J., et al. (2002). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of the American Chemical Society, 124(42), 12465-12474. [Link]

-

Wikipedia. (n.d.). Proline isomerization in epigenetics. Wikipedia. [Link]

-

Shah, N. K., et al. (1997). Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides. The Journal of Biological Chemistry, 272(46), 29038-29043. [Link]

-

Hansen, A. S., et al. (2014). A Direct Measurement of the Absolute Energies of Protonated Gly-Pro-Gly-Gly Conformations Using Ion Mobility Spectrometry and Guided Ion Beam Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1474-1483. [Link]

-

Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10891. [Link]

-

Li, W., et al. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Biology, 12(7), 1008. [Link]

-

Scheraga, H. A. (2002). Proline cis−trans Isomerization and Protein Folding. Biochemistry, 41(49), 14233-14243. [Link]

-

Saio, T., et al. (2014). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Proceedings of the National Academy of Sciences, 111(36), E3729-E3738. [Link]

-

Kern, D., et al. (1995). Thermodynamic Origin of Prolyl Peptide Bond Isomers. Journal of the American Chemical Society, 117(16), 4749-4750. [Link]

-

Feng, Y., et al. (1999). Differential Stability of the Triple Helix of (Pro-Pro-Gly)10 in H2O and D2O: Thermodynamic and Structural Explanations. Journal of Biomolecular Structure and Dynamics, 17(3), 511-524. [Link]

-

Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]

-

He, K., et al. (2018). Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. Proceedings of the National Academy of Sciences, 115(31), E7278-E7287. [Link]

-

Taylor, C. M., et al. (2003). Factors affecting conformation in proline-containing peptides. Organic Letters, 5(23), 4413-4416. [Link]

-

Cho, H. S., et al. (2001). Cis-trans isomerization and puckering of proline residue. Journal of Molecular Structure: THEOCHEM, 548(1-3), 195-202. [Link]

-

Arcoria, P. J., & Etzkorn, F. A. (2023). A fluoro-alkene mimic of Gly-trans-Pro produces a stable collagen triple helix. Organic & Biomolecular Chemistry, 21(19), 4039-4051. [Link]

-

YouTube. (2021). Folding of Protein, Thermodynamics & Kinetics of protein folding, Characterization of it. YouTube. [Link]

-

Schuler, B., et al. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(49), 17595-17605. [Link]

-

Pahlke, D., et al. (2005). Statistically significant dependence of the Xaa-Pro peptide bond conformation on secondary structure and amino acid sequence. BMC Structural Biology, 5, 13. [Link]

-

Gerlach, M., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 645855. [Link]

-

Horng, J. C., & Raines, R. T. (2006). An electronic effect on protein structure. Protein Science, 15(1), 74-80. [Link]

-

Thanki, N., et al. (2006). Cis-trans peptide variations in structurally similar proteins. BMC Structural Biology, 6, 1. [Link]

Sources

- 1. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 2. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities [mdpi.com]

- 3. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of cis, trans, and nonplanar peptide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Factors affecting conformation in proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. A fluoro-alkene mimic of Gly- trans-Pro produces a stable collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing Glycyl-L-prolinamide from L-prolinamide

Application Note: Solution-Phase Synthesis of Glycyl-L-prolinamide (Gly-Pro-NH₂)

Abstract & Technical Scope

This protocol details the solution-phase synthesis of This compound (H-Gly-Pro-NH₂) , a dipeptide amide frequently employed as a substrate for dipeptidyl peptidase-IV (DPP-IV) and a building block in peptidomimetic drug design.

Unlike solid-phase peptide synthesis (SPPS), which is ideal for longer chains, this solution-phase protocol offers superior scalability and cost-efficiency for short dipeptides. The method utilizes Boc-Gly-OH (N-tert-butoxycarbonyl-glycine) and L-prolinamide as starting materials, employing EDC/HOBt coupling chemistry to minimize racemization, followed by acidolytic deprotection.

Target Compound:

-

Name: this compound (isolated as Trifluoroacetate or Hydrochloride salt)

-

Structure: H-Gly-Pro-NH₂

-

Molecular Weight: 171.19 g/mol (Free Base)

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Convergent N-to-C Strategy . Direct coupling of free glycine is avoided to prevent uncontrolled polymerization. We employ the Boc (tert-butyloxycarbonyl) protecting group due to its stability towards basic workup conditions and orthogonal removal under acidic conditions.

Reaction Pathway:

-

Activation: Carboxyl activation of Boc-Gly-OH.

-

Coupling: Nucleophilic attack by L-prolinamide.

-

Isolation: Extraction of the hydrophobic intermediate (Boc-Gly-Pro-NH₂).

-

Deprotection: Removal of the Boc group to yield the final hydrophilic salt.

Figure 1: Strategic workflow for the synthesis of Gly-Pro-NH₂.

Materials & Equipment

Reagents:

| Reagent | CAS No.[1][][3] | Equiv.[4] | Role |

| Boc-Gly-OH | 4530-20-5 | 1.0 | N-protected Amino Acid |

| L-Prolinamide | 7531-52-4 | 1.0 | Amine Component |

| EDC • HCl | 25952-53-8 | 1.2 | Coupling Agent (Carbodiimide) |

| HOBt (anhydrous) | 2592-95-2 | 1.2 | Racemization Suppressor |

| DIPEA (Hünig's Base) | 7087-68-5 | 2.0 | Base (if Pro-NH₂ is HCl salt) |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |

| Trifluoroacetic Acid | 76-05-1 | Excess | Deprotection Agent |

Equipment:

-

Rotary Evaporator with water bath (< 40°C).

-

High-vacuum manifold.

-

Separatory funnels (250 mL).[5]

-

Silica gel flash chromatography setup (optional, for intermediate purification).

Experimental Protocol

Stage 1: Coupling (Synthesis of Boc-Gly-Pro-NH₂)

Rationale: We use EDC (water-soluble carbodiimide) with HOBt. HOBt forms an active ester in situ, which is more reactive than the O-acylisourea intermediate but less prone to racemization (though Glycine is achiral, HOBt prevents side reactions on the Proline amide).

-

Preparation:

-

In a 250 mL round-bottom flask, dissolve Boc-Gly-OH (1.75 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DCM (50 mL) and DMF (5 mL, to aid solubility).

-

Cool the mixture to 0°C in an ice bath. Stir for 10 minutes.

-

-

Activation & Addition:

-

Add EDC • HCl (2.30 g, 12 mmol) to the cold solution. Stir for 15 minutes at 0°C.

-

Add L-prolinamide (1.14 g, 10 mmol).

-

Note: If using L-prolinamide hydrochloride salt, add DIPEA (2.0 equiv) at this step to liberate the free amine.

-

-

Reaction:

-

Allow the reaction to warm to room temperature (RT) naturally.

-

Stir under nitrogen atmosphere for 12–16 hours .

-

Monitoring: Check reaction progress via TLC (System: Chloroform/Methanol 9:1). Stain with Ninhydrin (will show unreacted Pro-NH₂) or Bromocresol Green (for Acid).

-

-

Workup:

-

Dilute the reaction mixture with DCM (100 mL).

-

Wash sequentially with:

-

10% Citric Acid (3 x 30 mL) – Removes unreacted amine and EDC.

-

Saturated NaHCO₃ (3 x 30 mL) – Removes unreacted Boc-Gly-OH and HOBt.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure to yield Boc-Gly-Pro-NH₂ as a white foam/solid.

-

Stage 2: Deprotection (Synthesis of H-Gly-Pro-NH₂ • TFA)

Rationale: The Boc group is acid-labile. Using TFA/DCM is standard. The final product is a dipeptide amide salt, which is highly water-soluble; therefore, do not perform an aqueous workup after this step.

-

Cleavage:

-

Dissolve the intermediate Boc-Gly-Pro-NH₂ (approx. 2.0 g) in DCM (10 mL).

-

Add Trifluoroacetic Acid (TFA) (10 mL) slowly.

-

Stir at room temperature for 1–2 hours .

-

Monitoring: TLC should show the disappearance of the Boc-protected spot.

-

-

Isolation:

-

Concentrate the solution on a rotary evaporator to remove DCM and most TFA. Caution: Use a base trap for TFA vapors.

-

Co-evaporation: Add Toluene (20 mL) and evaporate again to remove trace TFA azeotropically. Repeat twice.

-

-

Precipitation:

-

Add cold Diethyl Ether (50 mL) to the oily residue. Triturate (scratch the flask side) to induce crystallization.

-

A white precipitate (H-Gly-Pro-NH₂ • TFA) should form.

-

Filter the solid under inert gas or centrifuge. Wash with cold ether (2 x 20 mL).

-

Dry under high vacuum for 24 hours.

-

Quality Control & Characterization

The final product must be validated for identity and purity.

| Analysis | Method | Expected Result |

| HPLC | C18 Column, Gradient 5-50% ACN/H₂O (+0.1% TFA) | Single peak, Purity > 95% |

| MS (ESI+) | Direct Injection | [M+H]⁺ = 172.1 m/z |

| ¹H NMR | D₂O or DMSO-d₆, 400 MHz | Gly: Singlet ~3.8 ppm (2H). Pro: Multiplets 1.8-2.3 ppm (4H), 3.5 ppm (2H), 4.4 ppm (1H). |

Mechanism of Coupling (EDC/HOBt):

Figure 2: Simplified mechanistic pathway of the EDC/HOBt coupling reaction.

Troubleshooting & Optimization

-

Hygroscopicity: The TFA salt of Gly-Pro-NH₂ is extremely hygroscopic.

-

Solution: Store in a desiccator at -20°C. If the product oils out during ether precipitation, dissolve in a minimum amount of Methanol and re-add to vigorous stirring Ether.

-

-

Incomplete Coupling:

-

Solution: Ensure L-prolinamide is fully dissolved. If using the HCl salt, verify that pH is >8 during the coupling step (spot on wet pH paper) to ensure the amine is free.

-

-

Racemization:

-

While Glycine cannot racemize, the Proline amide stereocenter is generally stable. However, avoid excessive heating (>40°C) during solvent removal.

-

References

-

Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

ChemicalBook. (2026).[9] L-Prolinamide Properties and Applications.[1][6][7][10]Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 111306, L-Prolinamide.Link

- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Adapted for solution phase stoichiometry).

-

Montalbetti, C. A., & Falque, V. (2005).[10] Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.

Sources

- 1. L-Prolinamide | 7531-52-4 [chemicalbook.com]

- 3. CAS 7531-52-4: L-Prolinamide | CymitQuimica [cymitquimica.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. L-Prolinamide(7531-52-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]